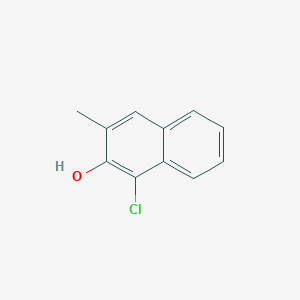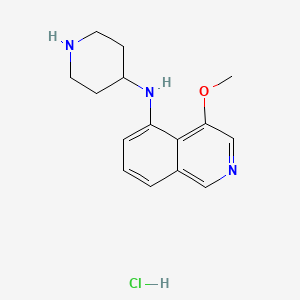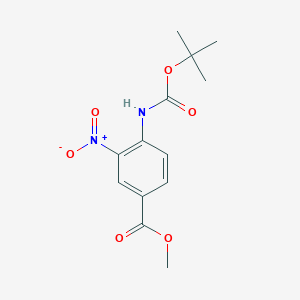
Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a methyl ester group, a tert-butoxycarbonyl (Boc) protected amine, and a nitro group on a benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce the nitro group at the meta position.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
化学反应分析
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the nucleophile used.
Hydrolysis: The major product is the carboxylic acid derivative.
科学研究应用
Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the Boc-protected amine can be deprotected to reveal a reactive amine group. These functional groups allow the compound to engage in various biochemical pathways, influencing enzyme activity and protein function.
相似化合物的比较
Similar Compounds
- Methyl 4-[(tert-butoxy)carbonylamino]butanoate
- Methyl 2-[(tert-butoxy)carbonylamino]-4-methyl-1,3-oxazole-5-carboxylate
Uniqueness
Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is unique due to the presence of both a nitro group and a Boc-protected amine on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it valuable for research and industrial purposes.
属性
分子式 |
C13H16N2O6 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC 名称 |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-9-6-5-8(11(16)20-4)7-10(9)15(18)19/h5-7H,1-4H3,(H,14,17) |
InChI 键 |
ZBLZNKHWCRKQSR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


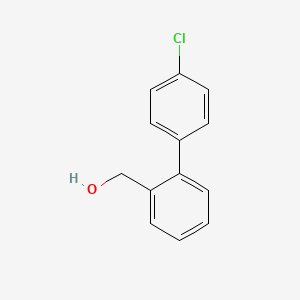
![5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B8572134.png)
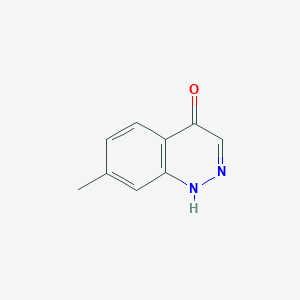
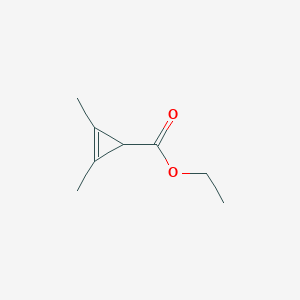
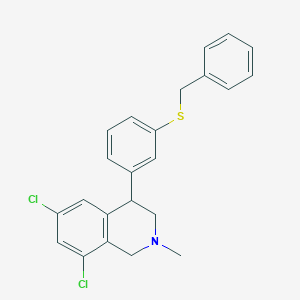
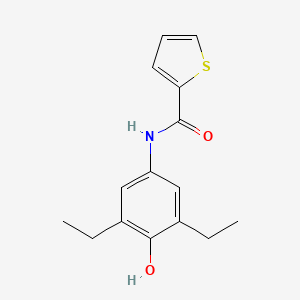
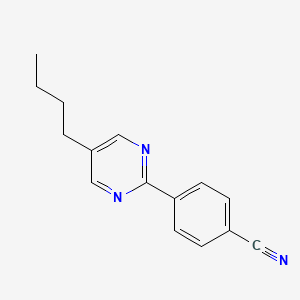
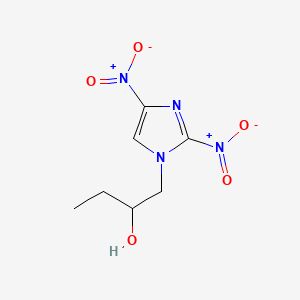
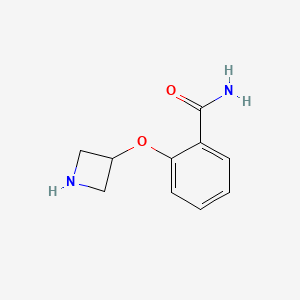
![Bis[4-(2-chloro-2-methyl-propionyl)-phenyl] ether](/img/structure/B8572177.png)
![4-{[3-(Trimethylsilyl)phenyl]carbamoyl}benzoic acid](/img/structure/B8572182.png)
